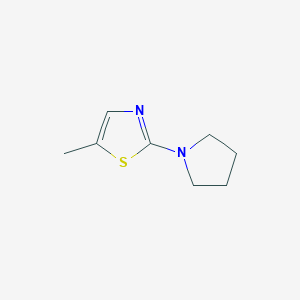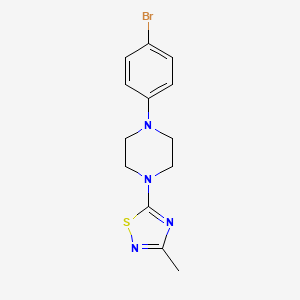![molecular formula C19H27F2N5O B12231698 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12231698.png)
3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrimidine ring, the piperazine ring, and the pyrrolidinone ring. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction typically uses palladium as a catalyst and boron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions will depend on the desired reaction and the functional groups present in the compound.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism will depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinamine derivatives: These compounds share the pyrimidine ring and have been studied for their fungicidal activity.
Imidazole containing compounds: These compounds have similar structural features and have been studied for their therapeutic potential.
Uniqueness
What sets 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one apart is its unique combination of the pyrimidine, piperazine, and pyrrolidinone rings, which may confer unique biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H27F2N5O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C19H27F2N5O/c1-12(2)26-6-5-15(19(26)27)24-7-9-25(10-8-24)16-11-14(17(20)21)22-18(23-16)13-3-4-13/h11-13,15,17H,3-10H2,1-2H3 |
InChI Key |
GYCWFXRZDGUOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12231618.png)
![3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12231619.png)
![1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12231624.png)


![N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide](/img/structure/B12231643.png)
![1-Cyclohexyl-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B12231647.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12231648.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B12231658.png)
![5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12231674.png)
![2-Ethoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12231676.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12231686.png)
![N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide](/img/structure/B12231687.png)
